molecular formula C8H15NO3 B153998 Tert-butyl N-(3-oxopropyl)carbamate CAS No. 58885-60-2

Tert-butyl N-(3-oxopropyl)carbamate

Cat. No.: B153998
CAS No.: 58885-60-2
M. Wt: 173.21 g/mol
InChI Key: MLDSDVASYUUDLT-UHFFFAOYSA-N
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Description

Significance of Carbamate (B1207046) Protecting Groups in Organic Chemistry

Protecting an amino group is a common requirement in multi-step syntheses to prevent its interference with reactions targeting other parts of the molecule. chemistrysteps.com Carbamates are among the most widely used protecting groups for amines due to their ease of installation, stability under a broad range of reaction conditions, and reliable removal. masterorganicchemistry.comacs.org The conversion of a nucleophilic amine to a less reactive carbamate allows for selective reactions to occur at other functional groups. organic-chemistry.org This strategy is particularly crucial in fields like peptide synthesis, where precise control over amine reactivity is paramount. masterorganicchemistry.com

The tert-butyloxycarbonyl (Boc) group is a prominent member of the carbamate family of protecting groups. wikipedia.org It is widely employed in organic synthesis to protect amines due to its straightforward introduction and its lability under acidic conditions. wikipedia.org The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk

The removal of the Boc group is generally accomplished using strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in methanol. wikipedia.org This deprotection mechanism relies on the formation of a stable tert-butyl cation, which is a key reason for the Boc group's utility. chemistrysteps.com

Reagent for Boc ProtectionConditions
Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., triethylamine, sodium carbonate), Solvent (e.g., THF, acetonitrile, water) fishersci.co.uk
Di-tert-butyl dicarbonate (Boc₂O)Solvent-free conditions
Reagent for Boc DeprotectionConditions
Trifluoroacetic acid (TFA)Dichloromethane (DCM)
Hydrogen chloride (HCl)Methanol wikipedia.org
Aluminum chloride (AlCl₃)Selective cleavage in the presence of other protecting groups
Trimethylsilyl iodide (TMSI) followed by methanolFor substrates sensitive to harsh acidic conditions wikipedia.org

In the synthesis of complex molecules with multiple functional groups, it is often necessary to deprotect one group while leaving others intact. This is achieved through an orthogonal protecting group strategy, which employs protecting groups that can be removed under distinct and non-interfering conditions. fiveable.mewikipedia.org For instance, a molecule might contain both a Boc-protected amine and a benzyl (B1604629) (Bn) ester. The Boc group can be selectively removed with acid, while the benzyl group is cleaved by hydrogenolysis, allowing for sequential and controlled manipulation of the amine and carboxylic acid functionalities. wikipedia.orgnumberanalytics.com This approach provides a high degree of flexibility and is essential for the efficient construction of intricate molecular targets. fiveable.mebham.ac.uk

Importance of Aldehyde Functionalities as Synthetic Intermediates

Aldehydes are a highly valuable class of compounds in organic synthesis due to the reactivity of the carbonyl group. msu.edu The polarized carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by a wide range of nucleophiles. ncert.nic.in This reactivity makes aldehydes key intermediates in the formation of more complex organic molecules. msu.edu

The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent site for nucleophilic attack, leading to the formation of new carbon-carbon bonds. sciepublish.com This is a fundamental strategy for building molecular complexity. Aldehydes readily participate in a variety of carbon-carbon bond-forming reactions, including:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) to form secondary alcohols. libretexts.org

Wittig Reactions: Reaction with phosphorus ylides to form alkenes.

Aldol (B89426) Reactions: Reaction with enolates to form β-hydroxy aldehydes or ketones.

Cyanohydrin Formation: Addition of hydrogen cyanide to form cyanohydrins. libretexts.org

Generally, aldehydes are more reactive than ketones towards nucleophiles. This is due to both steric and electronic factors. Aldehydes have only one alkyl substituent attached to the carbonyl carbon, making it less sterically hindered than the two alkyl groups in a ketone. ncert.nic.in Electronically, the single alkyl group in an aldehyde is less effective at stabilizing the partial positive charge on the carbonyl carbon compared to the two alkyl groups in a ketone, making the aldehyde's carbonyl carbon more electrophilic. pressbooks.pubkhanacademy.org

Beyond carbon-carbon bond formation, the aldehyde functionality serves as a versatile precursor to other important functional groups.

Alcohols: Aldehydes can be readily reduced to primary alcohols using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). msu.edulibretexts.org

Carboxylic Acids: Oxidation of aldehydes yields carboxylic acids. libretexts.orgbyjus.com Common oxidizing agents for this transformation include potassium dichromate(VI) in acidic solution, as well as milder, more selective reagents. organic-chemistry.orgchemguide.co.uklibretexts.org

Imines: Aldehydes react with primary amines to form imines (Schiff bases), which are themselves useful intermediates in organic synthesis. msu.edulibretexts.orgbyjus.com

Overview of tert-Butyl N-(3-oxopropyl)carbamate within this Context

This compound, with the chemical formula C₈H₁₅NO₃, is a bifunctional molecule that neatly encapsulates the principles discussed above. sigmaaldrich.comcymitquimica.com It possesses a primary amine protected by a Boc group and a terminal aldehyde functionality. This unique combination makes it a valuable building block in organic synthesis. acs.orgthieme-connect.comresearchgate.netacs.org The Boc-protected amine is stable under various conditions, allowing for selective reactions at the aldehyde group. Subsequently, the amine can be deprotected under acidic conditions to participate in further transformations. This orthogonal reactivity is a key feature of its utility in the synthesis of more complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

tert-butyl N-(3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-5-4-6-10/h6H,4-5H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDSDVASYUUDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347343
Record name tert-Butyl N-(3-oxopropyl)carbamate
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58885-60-2
Record name tert-Butyl N-(3-oxopropyl)carbamate
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Record name tert-Butyl (3-oxopropyl)carbamate
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Synthetic Methodologies for Tert Butyl N 3 Oxopropyl Carbamate

Established Synthetic Routes to the Core Structure

Established methods for synthesizing the core structure of tert-butyl N-(3-oxopropyl)carbamate primarily rely on the strategic use of protecting groups and the transformation of suitable precursors.

Boc Protection Strategies for 3-Aminopropanamide Derivatives

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions. acs.orgnih.gov The synthesis of this compound can be conceptualized as involving the protection of a 3-aminopropanal (B1211446) or a related derivative.

A common strategy involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to introduce the Boc protecting group onto an amino-containing substrate. For instance, 3-aminopropanol can be oxidized to 3-aminopropanal, which is then protected with Boc₂O to yield the target compound. Alternatively, a precursor like 3-aminopropanoic acid can be protected first, followed by a selective reduction of the carboxylic acid to the aldehyde. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

In a related context, the Boc protection strategy has been successfully employed in the synthesis of various carbamate (B1207046) derivatives. For example, 3-chloroaniline (B41212) has been protected with di-tert-butyl dicarbonate before further functionalization to synthesize thiocarbamide derivatives. gsconlinepress.com Similarly, the synthesis of enantiomerically pure N-Boc-protected 1,2,3-triaminopropylphosphonates involves the use of Boc₂O during the catalytic reduction of an azide (B81097) function. mdpi.com

Synthesis from (3-chloro-2-oxopropyl)carbamate Precursors

Another established route involves the use of precursors such as (3-chloro-2-oxopropyl)carbamate. While direct synthesis of this compound from this specific precursor is not extensively detailed in the provided search results, the general principle involves the transformation of a halo-keto-carbamate scaffold. This could potentially involve a dehalogenation reaction, possibly through a reductive process, to yield the desired oxopropylcarbamate structure. The reactivity of the chloro and keto groups offers handles for various chemical manipulations to arrive at the target molecule.

Advanced and Stereoselective Synthesis Approaches

More advanced synthetic methods focus on achieving high levels of stereoselectivity, which is crucial for the synthesis of chiral molecules and complex natural products. These approaches often employ specialized reagents and catalysts.

Reductive Ring Opening of N-H Ketoaziridines to Form tert-Butyl 1,3-diaryl-3-oxopropylcarbamates

A notable advanced method involves the reductive ring opening of N-H ketoaziridines to produce tert-butyl 1,3-diaryl-3-oxopropylcarbamates. researchgate.net This strategy allows for the regiocontrolled introduction of various functional groups. The reaction proceeds through the formation of dianionic intermediates by treating the ketoaziridines with lithium in the presence of a catalytic amount of naphthalene. These stable intermediates can then react with a range of electrophiles, leading to difunctionalized products after hydrolysis. researchgate.net This method provides a versatile route to a variety of substituted 3-oxopropylcarbamates.

Starting MaterialReagentProduct
N-H KetoaziridinesLithium, Naphthalene (catalytic)tert-Butyl 1,3-diaryl-3-oxopropylcarbamates

Biocatalytic Methods for Stereoselective Reductions to Analogous Carbamates

Biocatalysis has emerged as a powerful tool for achieving high stereoselectivity in organic synthesis. nih.gov While a direct biocatalytic reduction to this compound is not explicitly described, biocatalytic methods are employed for the stereoselective synthesis of related carbamates. For example, a continuous flow process has been developed that couples a Curtius rearrangement with a biocatalytic impurity tagging strategy to produce various Cbz-carbamate products in high yield and purity. beilstein-journals.org In this process, immobilized Candida antarctica lipase (B570770) B (CALB) is used as a robust hydrolase. beilstein-journals.org

Furthermore, promiscuous esterases, such as PestE from Pyrobaculum calidifontis, have been utilized for the synthesis of carbamates in aqueous media. nih.gov This method allows for the efficient conversion of various amines and carbonates into their corresponding carbamate products. nih.gov These examples highlight the potential of biocatalysis for the stereoselective synthesis of carbamate-containing molecules.

EnzymeReaction TypeSubstratesProducts
Candida antarctica lipase B (CALB)Hydrolysis (impurity tagging)Residual benzyl (B1604629) alcoholBenzyl butyrate
Esterase from Pyrobaculum calidifontis (PestE)AminolysisAliphatic, aromatic, and arylaliphatic amines; various carbonatesCbz- or Alloc-protected carbamates

Staudinger Cycloaddition for β-Lactam Synthesis involving Carbamate-Protected Intermediates

The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone reaction for the synthesis of β-lactams. wikipedia.orgorganic-chemistry.orgnih.gov This reaction can be adapted to involve carbamate-protected intermediates, providing a pathway to complex nitrogen-containing heterocycles. While not a direct synthesis of this compound, this methodology is relevant as it showcases the use of carbamate-protected building blocks in constructing more elaborate molecular architectures.

The stereochemical outcome of the Staudinger reaction can be controlled through the use of chiral auxiliaries on either the ketene or the imine component, often leading to high diastereoselectivity. organicreactions.org Furthermore, catalytic asymmetric versions of the Staudinger reaction have been developed, employing chiral nucleophiles to achieve enantioselective synthesis of β-lactams. nih.govrsc.org These advanced strategies underscore the importance of carbamate-protected intermediates in modern stereoselective synthesis.

ReactionReactantsProductKey Features
Staudinger CycloadditionKetene, Imineβ-Lactam[2+2] cycloaddition, can involve carbamate-protected intermediates, allows for stereocontrol

Chemoenzymatic Synthesis of Related Structures

While a direct chemoenzymatic synthesis of this compound is not extensively documented in current literature, the principles of chemoenzymatic synthesis can be applied to the formation of its key functional groups: the carbamate and the aldehyde. Chemoenzymatic approaches combine the selectivity and mild reaction conditions of enzymatic transformations with the versatility of chemical synthesis. orgsyn.org

Conceptually, a chemoenzymatic route to this compound or related structures could involve two main strategies: the enzymatic formation of the aldehyde or the enzymatic construction of the carbamate moiety.

Enzymatic Aldehyde Synthesis:

The aldehyde group in this compound is typically introduced via the oxidation of the corresponding primary alcohol, 3-(tert-butoxycarbonylamino)propan-1-ol. Several classes of enzymes, known as oxidoreductases, are capable of catalyzing the oxidation of alcohols to aldehydes with high selectivity, avoiding over-oxidation to the carboxylic acid. wikipedia.orgnumberanalytics.com

Alcohol Dehydrogenases (ADHs): These enzymes, in the presence of a suitable cofactor such as NAD⁺, can oxidize primary alcohols to aldehydes. The challenge often lies in the regeneration of the expensive cofactor, which can be addressed by using coupled-enzyme systems or electrochemical methods.

Alcohol Oxidases: These enzymes utilize molecular oxygen as the oxidant, producing hydrogen peroxide as a byproduct. wikipedia.org The hydrogen peroxide is often removed in situ by catalase to prevent enzyme deactivation. wikipedia.org This approach is attractive from a green chemistry perspective due to the use of air as the oxidant. frontiersin.org

A potential chemoenzymatic synthesis could therefore involve the chemical preparation of 3-(tert-butoxycarbonylamino)propan-1-ol, followed by a selective enzymatic oxidation to yield the desired aldehyde.

Enzymatic Carbamate Formation:

The formation of the tert-butyl carbamate (Boc) protecting group can also be approached enzymatically. Lipases, for instance, have been shown to catalyze the aminolysis of carbonates to form carbamates. A hypothetical chemoenzymatic route could involve the reaction of 3-aminopropanal (or a protected precursor) with a suitable tert-butoxycarbonyl donor, catalyzed by a lipase. However, the reactivity and stability of 3-aminopropanal would be a significant challenge to overcome.

A more plausible approach involves the enzymatic acylation of a precursor molecule. For example, a lipase could be used to selectively acylate a diol containing the propanal moiety, followed by chemical steps to introduce the amino group and form the carbamate.

While a dedicated chemoenzymatic process for this compound is yet to be established, the existing enzymatic toolbox for aldehyde synthesis and carbamate formation provides a solid foundation for the future development of such a sustainable and efficient methodology.

Large-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and considerations. The most common laboratory route involves the oxidation of 3-(tert-butoxycarbonylamino)propan-1-ol. The choice of oxidant and reaction conditions is critical for a safe, efficient, and economically viable process. acs.org

Several oxidation methods are employed for this transformation, each with its own advantages and disadvantages for large-scale application.

Oxidation MethodReagentsTypical ConditionsAdvantages for Large-ScaleChallenges for Large-Scale
Swern OxidationDimethyl sulfoxide (B87167) (DMSO), oxalyl chloride, triethylamineLow temperature (-78 °C), inert atmosphereHigh selectivity, avoids over-oxidation, compatible with many functional groups. wikipedia.orgorganic-chemistry.orgtcichemicals.comRequires cryogenic temperatures, produces malodorous dimethyl sulfide (B99878) and toxic carbon monoxide, precise temperature control is crucial. wikipedia.orgbyjus.com
Dess-Martin Periodinane (DMP) OxidationDess-Martin PeriodinaneRoom temperature, chlorinated solventsMild conditions, high yields, simple workup. wikipedia.orgwikipedia.orgorganic-chemistry.orgHigh cost of the reagent, potentially explosive nature of periodinanes, generation of iodine-containing waste. wikipedia.org
TEMPO-mediated Oxidation(2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO) (catalytic), co-oxidant (e.g., NaOCl)Biphasic systems, room temperatureUses a catalytic amount of the expensive TEMPO reagent, can be run under milder conditions, potential for continuous flow processes. acs.orgCareful control of pH and temperature is needed to avoid side reactions, potential for halogenated byproducts depending on the co-oxidant. acs.org
PCC/PDC OxidationPyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC)Anhydrous chlorinated solventsReadily available reagents.Use of toxic and environmentally hazardous chromium reagents, stoichiometric amounts of the oxidant are required, difficult removal of chromium byproducts.

Key Considerations for Scaling Up:

Reagent Cost and Availability: For industrial production, the cost of reagents is a major factor. Methods like the Dess-Martin oxidation, while efficient, are often prohibitively expensive due to the cost of the periodinane reagent. wikipedia.org In contrast, oxidants like sodium hypochlorite (B82951) (bleach) used in TEMPO-mediated oxidations are inexpensive and readily available. youtube.com

Safety and Environmental Impact: The generation of toxic or hazardous byproducts is a significant concern. The Swern oxidation, for example, produces toxic carbon monoxide and foul-smelling dimethyl sulfide, requiring specialized handling and waste treatment facilities. wikipedia.orgbyjus.com Chromium-based oxidants are highly toxic and pose a serious environmental threat. frontiersin.org Green chemistry principles favor methods that use catalytic amounts of reagents and generate benign byproducts. frontiersin.orgthalesnano.com

Process Control and Heat Management: Oxidation reactions are often exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaway and ensure consistent product quality. The low temperatures required for the Swern oxidation necessitate specialized and energy-intensive cooling equipment. alfa-chemistry.com Continuous flow reactors can offer superior heat and mass transfer, providing better control over reaction parameters and improving safety. acs.orgvapourtec.com

Work-up and Purification: The ease of product isolation and purification is another critical aspect. Methods that generate water-soluble byproducts or allow for simple filtration to remove spent reagents are preferred. The removal of chromium salts from PCC/PDC oxidations can be challenging.

For the large-scale synthesis of this compound, a TEMPO-catalyzed oxidation using an inexpensive and environmentally friendly co-oxidant like sodium hypochlorite would likely be the most viable approach. The development of a continuous flow process for this transformation could further enhance its safety, efficiency, and scalability. acs.org

Reactivity and Reaction Mechanisms of Tert Butyl N 3 Oxopropyl Carbamate

Chemical Reactions of the Aldehyde Moiety

The aldehyde functional group is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions.

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by a wide range of nucleophiles.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.org In this reaction, tert-butyl N-(3-oxopropyl)carbamate would react with a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form the corresponding alkene. The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then decomposes to yield the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com This provides a direct route to synthesize N-Boc protected allylic amines.

Reductive Amination: Reductive amination is a process that converts an aldehyde into an amine. mdpi.comresearchgate.net This reaction typically involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction. For this compound, reaction with an amine like n-butylamine in the presence of a reducing agent would yield a secondary amine product, extending the carbon chain and introducing further functionality while the Boc group remains intact. researchgate.net

Table 1: Nucleophilic Addition Reactions of this compound

Reaction TypeReagent(s)Product Type
Wittig ReactionPhosphonium Ylide (e.g., Ph₃P=CH₂)N-Boc-alkenylamine
Reductive AminationPrimary/Secondary Amine, Reducing AgentN-Boc-diamine derivative

The aldehyde moiety can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The Pinnick oxidation is a highly effective method for the oxidation of aldehydes to carboxylic acids under mild conditions, using sodium chlorite (B76162) (NaClO₂) as the oxidant. wikipedia.orgnrochemistry.com This reaction is particularly valuable as it tolerates a wide array of sensitive functional groups, including the acid-sensitive Boc protecting group. wikipedia.org The reaction mechanism involves the formation of chlorous acid, which adds to the aldehyde, followed by a pericyclic fragmentation to yield the carboxylic acid. nrochemistry.comnih.gov This transforms this compound into N-Boc-β-alanine.

Reduction: Aldehydes are easily reduced to primary alcohols. Common and mild reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used to convert this compound into tert-butyl N-(3-hydroxypropyl)carbamate. nih.govharvard.edu More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this transformation, but NaBH₄ offers greater chemoselectivity, typically not affecting the carbamate (B1207046) group. harvard.edu

Table 2: Oxidation and Reduction of the Aldehyde Moiety

Reaction TypeReagent(s)Product
Pinnick OxidationNaClO₂, NaH₂PO₄, 2-methyl-2-buteneN-Boc-β-alanine
ReductionSodium Borohydride (NaBH₄)tert-Butyl N-(3-hydroxypropyl)carbamate

The aldehyde functionality allows this compound to participate in classic carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation: The aldol condensation involves the reaction of an enolate ion with a carbonyl compound. researchgate.net this compound can act as the electrophilic aldehyde partner in a mixed or crossed aldol condensation. For instance, in the presence of a base, acetone (B3395972) can form an enolate which then attacks the aldehyde carbon of the carbamate. This addition reaction yields a β-hydroxy ketone, which can subsequently undergo dehydration to form a conjugated enone. mdpi.com This reaction provides a pathway to longer-chain, functionalized molecules.

Table 3: Aldol Condensation with Acetone

Reactant 1Reactant 2ConditionsInitial Product (β-Hydroxy Ketone)
This compoundAcetoneBase (e.g., NaOH)tert-Butyl N-(5-hydroxy-5-methyl-3-oxohexyl)carbamate

Reactions Involving the Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

The primary reaction of the carbamate group is its cleavage to liberate the free amine.

Acid-Catalyzed Hydrolysis: The Boc group is readily cleaved under acidic conditions. acsgcipr.org Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758), are commonly used. researchgate.netstackexchange.com The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the departure of the stable tert-butyl cation and carbon dioxide, releasing the primary amine. stackexchange.com Other acidic reagents, such as hydrogen chloride in dioxane or aqueous phosphoric acid, can also be employed for this deprotection. stackexchange.commdpi.com The choice of acid can allow for selective deprotection in the presence of other acid-sensitive groups. acsgcipr.org

The deprotection of the carbamate is the key reaction for releasing the amine functionality. Once the Boc group is removed from this compound, the resulting product is 3-aminopropanal (B1211446). This molecule, being a β-amino aldehyde, may be prone to self-condensation or other reactions. Therefore, the deprotection is often performed as the final step in a synthetic sequence or the liberated amine is used immediately in a subsequent reaction. The cleavage of the Boc group is a critical step in peptide synthesis and the preparation of complex amines where temporary protection of a nitrogen atom is required. acsgcipr.orgstackexchange.com

Table 4: Common Reagents for Boc Deprotection

ReagentSolventCharacteristics
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Standard, highly effective conditions. stackexchange.com
Hydrogen Chloride (HCl)Dioxane, Ethyl AcetateCommon, strong acid conditions. mdpi.comnih.gov
Aqueous Phosphoric AcidWater/Organic Co-solventMilder, environmentally benign option. stackexchange.com
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Lewis acid catalysis, can offer selectivity. researchgate.net

Chemoselectivity and Regioselectivity in Transformations

The presence of both an aldehyde and a carbamate group within the same molecule presents a challenge and an opportunity in chemical synthesis. The aldehyde is an electrophilic center susceptible to nucleophilic attack, while the carbamate, although generally stable, can participate in or influence reactions under specific conditions.

The chemoselectivity of reactions involving this compound is primarily centered on the preferential reaction at the aldehyde functionality in the presence of the Boc-protected amine. The Boc group is known for its stability under a variety of reaction conditions, including those that affect aldehydes. It is generally resistant to nucleophilic attack and catalytic hydrogenation, which allows for selective manipulation of the aldehyde group. researchgate.net

For instance, in reductive amination reactions, the aldehyde can be converted to an imine and subsequently reduced, leaving the carbamate untouched. The choice of reducing agent is crucial for achieving high chemoselectivity. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often employed as they selectively reduce the iminium ion intermediate over the starting aldehyde or the carbamate. rsc.orgmasterorganicchemistry.comnih.gov This selectivity is attributed to the reduced reactivity of these borohydride reagents compared to stronger agents like lithium aluminum hydride (LiAlH4), which would likely reduce both the aldehyde and the carbamate.

Regioselectivity becomes a key consideration when the carbon backbone of this compound is further functionalized. For example, in reactions involving the generation of an enolate from the aldehyde, the regioselectivity of subsequent alkylation or aldol reactions would be of interest. While specific studies on such transformations for this exact molecule are not prevalent in the reviewed literature, the principles of enolate chemistry would apply. The formation of the enolate would occur at the carbon alpha to the carbonyl group, and its reaction with an electrophile would lead to a product functionalized at that position. The stereoselectivity of such reactions can often be influenced by the presence of the bulky Boc-protecting group, which can direct the approach of incoming reagents.

Mechanistic Studies of Key Reactions

Understanding the mechanisms of the key reactions of this compound is fundamental to controlling the outcome of its transformations. The two most prominent and well-studied reactions are reductive amination and the Wittig reaction.

Reductive Amination:

The reductive amination of this compound with a primary or secondary amine proceeds through a two-step mechanism. rsc.orgyoutube.comyoutube.comyoutube.com

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is typically carried out under mildly acidic conditions which protonate the carbonyl oxygen, enhancing its electrophilicity. The initial addition forms a hemiaminal intermediate. Subsequent dehydration of the hemiaminal, driven by the removal of water, leads to the formation of a Schiff base (imine). In the presence of acid, the imine can be protonated to form a more electrophilic iminium ion. rsc.org

Wittig Reaction:

The Wittig reaction provides a powerful method for converting the aldehyde functionality of this compound into an alkene. masterorganicchemistry.comacs.org The generally accepted mechanism for the Wittig reaction, particularly under lithium-salt-free conditions, involves the following steps: masterorganicchemistry.comresearchgate.net

Oxaphosphetane Formation: The reaction commences with the nucleophilic attack of the carbon of a phosphorus ylide (Wittig reagent) on the carbonyl carbon of the aldehyde. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane through a [2+2] cycloaddition. researchgate.net The stereochemical outcome of the reaction is largely determined at this stage.

Oxaphosphetane Decomposition: The oxaphosphetane intermediate is unstable and rapidly decomposes in a concerted, stereospecific manner. This decomposition involves the cleavage of the carbon-phosphorus and carbon-oxygen bonds and the formation of a new carbon-carbon double bond (the alkene) and a very stable phosphorus-oxygen double bond in triphenylphosphine oxide. The formation of the highly stable triphenylphosphine oxide is the primary driving force for the reaction.

The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the ylide. Unstabilized ylides (with electron-donating or alkyl groups on the ylidic carbon) generally lead to the formation of (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) tend to produce (E)-alkenes. This selectivity is attributed to the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates. researchgate.net

Below is a table summarizing the key reactions and mechanistic features of this compound:

ReactionKey IntermediatesKey Mechanistic FeaturesSelectivity
Reductive Amination Hemiaminal, Imine/Iminium ionNucleophilic attack of amine on aldehyde, followed by dehydration and selective reduction of the C=N bond.Chemoselective: Aldehyde reacts preferentially over the carbamate.
Wittig Reaction Oxaphosphetane[2+2] cycloaddition of a phosphorus ylide to the aldehyde, followed by decomposition to an alkene and triphenylphosphine oxide.Stereoselective: The E/Z stereochemistry of the alkene product is dependent on the stability of the Wittig reagent used.

Applications in Complex Molecule Synthesis

Role as a Versatile Building Block in Organic Synthesis

Tert-butyl N-(3-oxopropyl)carbamate is widely recognized as a versatile building block in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for the selective unmasking of the amine functionality at a desired stage of a synthetic sequence. This feature, combined with the reactivity of the aldehyde group towards nucleophiles, makes it a key intermediate for introducing a protected 3-aminopropyl moiety into a target molecule.

The aldehyde functionality can participate in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) reactions, Wittig reactions, and reductive aminations. The protected amine, on the other hand, allows for the construction of more complex nitrogen-containing heterocycles and other functionalities after deprotection. This dual reactivity makes it a linchpin in multi-step synthetic pathways.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 58885-60-2
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Appearance Pale Orange Oil
Boiling Point 75-80°C

Utilization in Total Synthesis of Natural Products and Bioactive Molecules

The strategic application of this compound is evident in the total synthesis of various natural products and bioactive molecules. Its ability to introduce a protected amino group and a reactive handle for further elaboration is crucial in building the carbon skeleton of complex targets.

While this compound is a versatile building block, a direct and specific application as a precursor in the synthesis of pyrrolotriazine-4-one based Eg5 inhibitors could not be definitively established from the available research.

Similarly, the direct use of this compound as an intermediate in the synthesis of 11-alkylideneindenoisoquinolines, which are known topoisomerase I inhibitors, is not prominently documented in the reviewed scientific literature.

This compound is an excellent starting material for the synthesis of β-amino ketones and related amino compounds. The aldehyde functionality can readily undergo Mannich-type reactions with a suitable ketone, an amine, and an acid catalyst. The resulting product is a β-amino ketone, a valuable structural motif found in many biologically active compounds.

For instance, the reaction of this compound with a ketone enolate or enamine would lead to the formation of a γ-(Boc-amino)-β-hydroxy ketone, which can be further oxidized to the corresponding β-amino ketone. The tert-butoxycarbonyl (Boc) group provides a straightforward means of protecting the amine during these transformations. orgsyn.org

The aldehyde group of this compound can be utilized in stereoselective reactions to construct complex polycyclic scaffolds. For example, it can participate in intramolecular cyclization reactions where the stereochemistry is controlled by a chiral catalyst or a resident stereocenter. These reactions are pivotal in the synthesis of alkaloids and other natural products with defined three-dimensional structures. The Boc-protected amine can be deprotected and cyclized at a later stage to form nitrogen-containing heterocyclic rings, which are common features in many bioactive molecules.

Derivatization Strategies for Functionalization

The functional versatility of this compound allows for various derivatization strategies to introduce additional functional groups. The aldehyde moiety can be converted into a range of other functionalities. For example, reduction of the aldehyde yields the corresponding alcohol, tert-butyl (3-hydroxypropyl)carbamate, which can be used in ether or ester synthesis. Oxidation of the aldehyde provides the carboxylic acid, N-(tert-butoxycarbonyl)-β-alanine.

The Boc-protected amine, after deprotection, can be acylated, alkylated, or used in the formation of ureas and sulfonamides, further expanding the molecular diversity that can be generated from this building block. These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of the biological activity of a lead compound.

A summary of potential derivatization reactions is presented in the table below:

Functional GroupReactionProduct Functional Group
AldehydeReduction (e.g., with NaBH4)Primary Alcohol
AldehydeOxidation (e.g., with PCC)Carboxylic Acid
AldehydeWittig ReactionAlkene
AldehydeReductive AminationSecondary or Tertiary Amine
Boc-Amine (after deprotection)AcylationAmide
Boc-Amine (after deprotection)SulfonylationSulfonamide

Introduction of Specific Functional Groups

The tert-butyl group is a prevalent aliphatic motif utilized to create steric bulk and enforce conformational rigidity in molecules. chemrxiv.org The aldehyde and the protected amine in this compound allow for the sequential or simultaneous introduction of various functional groups. The Boc-protecting group can be removed under mild acidic conditions, revealing a primary amine that can undergo further reactions. broadpharm.com This dual functionality is instrumental in the synthesis of diverse derivatives.

Synthesis of Chloro-substituted Oxopropyl Carbamates

The aldehyde group of this compound can be transformed to introduce a chlorine atom, yielding chloro-substituted oxopropyl carbamates. For instance, tert-butyl N-((1S)-1-benzyl-3-chloro-2-oxopropyl)carbamate is a derivative used in the synthesis of antiviral compounds. Another related compound, tert-butyl (3-chloropropyl)carbamate, contains a terminal chloride which is an effective leaving group for nucleophilic substitution reactions. broadpharm.comsigmaaldrich.com

Formation of Hydrazinyl Derivatives

The aldehyde functionality of this compound can react with hydrazine (B178648) to form hydrazone derivatives. Furthermore, related structures can be synthesized to incorporate a hydrazinyl moiety. For example, tert-butyl (3-hydrazino-3-oxopropyl)carbamate is a commercially available derivative that incorporates a hydrazide group. sigmaaldrich.com These derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules.

Stereoselective Derivatization

The prochiral center of the oxopropyl chain in this compound allows for stereoselective reactions to create chiral derivatives. For instance, stereoselective reduction of the ketone or asymmetric addition to the aldehyde can lead to the formation of specific stereoisomers. A notable example is the synthesis of tert-butyl N-((1S)-1-benzyl-3-chloro-2-oxopropyl)carbamate, which possesses a defined stereochemistry at the carbon adjacent to the carbonyl group.

Application in Medicinal Chemistry and Pharmaceutical Development

The versatility of this compound and its derivatives makes them crucial intermediates in the development of new pharmaceutical agents.

Synthesis of Carbamate (B1207046) Derivatives with Potential Biological Activities

Carbamate derivatives are known to exhibit a wide range of biological activities. This compound serves as a scaffold for the synthesis of novel carbamate derivatives with potential therapeutic applications. For example, a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov The synthesis involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. nih.gov

Intermediate in Drug Synthesis (e.g., Lacosamide)

One of the most significant applications of this compound derivatives is in the synthesis of the anticonvulsant drug Lacosamide. google.comnih.govgoogle.com A key intermediate, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, is a tert-butyl carbamate derivative used in the synthesis of Lacosamide. google.com The process involves the condensation of N-BOC-D-serine with benzylamine (B48309) to form this intermediate. google.com

Precursors for Enzyme Inhibitors

The precise architecture of this compound makes it an ideal starting point for the synthesis of certain enzyme inhibitors, especially those targeting cysteine proteases. nih.gov The aldehyde functional group serves as a key "warhead," capable of forming a reversible covalent bond with the thiol group of a cysteine residue in the enzyme's active site. nih.gov This interaction, forming a thiohemiacetal, is a well-established mechanism for potent and selective enzyme inhibition. nih.govnih.gov

The synthetic utility of this compound lies in its bifunctionality. The Boc-protected amine allows for standard peptide coupling reactions to extend the molecule, building a peptidomimetic backbone that can be tailored to fit the specific binding pockets (S1, S2, S3, etc.) of a target protease. escholarship.org Once the desired peptide-like structure is assembled, the aldehyde is perfectly positioned to act as the active inhibitory component.

A primary synthetic route leveraging this precursor is reductive amination. nih.gov This reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) to furnish a new secondary or tertiary amine. nih.gov This method is exceptionally useful for elaborating the structure of a potential inhibitor, allowing for the introduction of diverse chemical functionalities to optimize binding affinity and selectivity for the target enzyme. nih.gov For example, the aldehyde can be used to couple the precursor to other amino acid derivatives or complex amines, methodically building a molecule designed to interact with specific residues within the enzyme's active site. While peptide aldehydes are known to be potent inhibitors, their inherent reactivity can lead to metabolic instability. nih.gov The use of precursors like this compound is a key step in strategies to create more stable and effective "masked aldehyde" prodrugs or inhibitors. nih.gov

Development of Hydrophobic Tags in Targeted Protein Degradation

In the innovative field of targeted protein degradation (TPD), small molecules are used to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. While Proteolysis-Targeting Chimeras (PROTACs) are the most well-known class of these degraders, an alternative strategy known as hydrophobic tagging has emerged. nih.gov Hydrophobic tagging-based degraders are bifunctional molecules that consist of a ligand that binds to the protein of interest, connected via a linker to a hydrophobic group. researchgate.net This hydrophobic tag mimics the exposed hydrophobic core of a misfolded protein, which recruits molecular chaperones like HSP70 and ultimately triggers the degradation of the entire complex through the ubiquitin-proteasome system. nih.govnih.gov

This compound is a suitable precursor for the development of these hydrophobic tags. The molecule possesses two key features for this application:

An Inherent Hydrophobic Moiety: The tert-butyl group is a classic, sterically bulky hydrophobic functionality. The tert-butyl carbamate group has been successfully incorporated into known hydrophobic tags, such as those based on Boc-protected arginine or lysine, to induce protein degradation. nih.govacs.org The lipophilicity of this group helps the tag engage with the cellular machinery that recognizes unfolded proteins. nih.gov

A Reactive Handle for Conjugation: The propionaldehyde (B47417) group provides a crucial site for chemical ligation. It allows the hydrophobic tert-butyl carbamate portion to be attached to a linker or directly to a warhead (the ligand for the protein of interest). medchemexpress.combroadpharm.com The aldehyde can be converted into an amine via reductive amination, which can then be coupled to a carboxylic acid on a linker, or it can undergo other conjugation chemistries to build the final degrader molecule. broadpharm.commedchemexpress.com

The development of effective hydrophobic tag-based degraders often involves synthesizing a library of compounds with varied linkers and hydrophobic elements to optimize degradation efficiency. nih.gov The straightforward and well-understood reactivity of a precursor like this compound makes it an attractive component for building such libraries, providing a simple and effective hydrophobic element that can be readily incorporated into diverse molecular designs aimed at targeted protein degradation.

Spectroscopic Characterization and Structural Analysis of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei.

¹H NMR Applications for Structure Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. For derivatives of tert-butyl N-(3-oxopropyl)carbamate, characteristic signals are observed that confirm the presence of the tert-butoxycarbonyl (Boc) protecting group and the propyl chain.

For instance, in tert-butyl (3-aminopropyl)carbamate, the nine protons of the tert-butyl group typically appear as a sharp singlet around 1.43 ppm. rsc.org The methylene (B1212753) protons of the propyl chain exhibit distinct signals, often as triplets or multiplets, due to spin-spin coupling with adjacent protons. Specifically, the protons of the methylene group adjacent to the carbamate (B1207046) nitrogen (CH2NH) are observed around 3.21 ppm, while the methylene group next to the amino group (CH2NH2) appears at approximately 2.76 ppm. rsc.org The central methylene group of the propyl chain is typically found around 1.62 ppm. rsc.org A broad singlet corresponding to the NH proton of the carbamate is also a key diagnostic peak, often seen around 4.90 ppm. rsc.org

The specific chemical shifts and coupling patterns can vary depending on the solvent and the specific derivative. For example, the ¹H NMR spectrum of tert-butyl benzylcarbamate shows the benzylic protons as a singlet at 4.31 ppm and the aromatic protons as a multiplet between 7.24 and 7.34 ppm. rsc.org

Table 1: Representative ¹H NMR Data for Tert-butyl Carbamate Derivatives

CompoundSolventChemical Shift (δ) in ppm and Multiplicity
Tert-butyl (3-aminopropyl)carbamate rsc.orgCDCl₃4.90 (bs, 1H, NH), 3.21 (t, J = 4Hz, 2H, CH₂N), 2.76 (t, J = 4Hz, 2H, CH₂N), 2.16 (s, 2H, NH₂), 1.62 (m, 2H, CH₂), 1.43 (s, 9H, C(CH₃)₃)
Tert-butyl (2-aminoethyl)carbamate rsc.orgCDCl₃4.99 (bs, 1H, NH), 3.20 (t, J = 4Hz, 2H, CH₂N), 2.82 (t, J = 4Hz, 2H, CH₂N), 2.05 (s, 2H, NH₂), 1.43 (s, 9H, C(CH₃)₃)
Tert-butyl benzylcarbamate rsc.orgCDCl₃7.34-7.24 (m, 5H, Ar-H), 4.90 (bs, 1H, NH), 4.31 (s, 2H, CH₂), 1.46 (s, 9H, C(CH₃)₃)

Note: bs = broad singlet, t = triplet, m = multiplet, s = singlet. Data sourced from cited literature.

¹³C NMR Applications for Structural Confirmation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound derivatives, the carbonyl carbon of the carbamate group is a key diagnostic peak, typically appearing around 156 ppm. rsc.org The quaternary carbon of the tert-butyl group is observed around 79 ppm, and the methyl carbons of this group resonate at approximately 28 ppm. rsc.org

The carbons of the propyl chain also give rise to characteristic signals. For tert-butyl (3-aminopropyl)carbamate, the carbon attached to the carbamate nitrogen appears at about 39.61 ppm, the central methylene carbon at 33.26 ppm, and the carbon adjacent to the amino group at 38.39 ppm. rsc.org These values can shift depending on the substituents on the propyl chain. For example, in di-tert-butyl 2,2-bis(3-((tert-butoxycarbonyl)amino)propyl)malonate, the malonate carbonyl carbon appears at 170.8 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Tert-butyl Carbamate Derivatives

CompoundSolventChemical Shift (δ) in ppm
Tert-butyl (3-aminopropyl)carbamate rsc.orgCDCl₃156.15 (C=O), 79.09 (C(CH₃)₃), 39.61 (CH₂N), 38.39 (CH₂N), 33.26 (CH₂), 28.39 (C(CH₃)₃)
Tert-butyl (2-aminoethyl)carbamate rsc.orgCDCl₃156.02 (C=O), 79.07 (C(CH₃)₃), 41.63 (CH₂N), 40.37 (CH₂N), 28.40 (C(CH₃)₃)
Tert-butyl benzylcarbamate rsc.orgCDCl₃155.90 (C=O), 138.90, 128.58, 127.47, 127.30 (Aromatic C), 79.45 (C(CH₃)₃), 44.66 (CH₂), 28.40 (C(CH₃)₃)

Note: Data sourced from cited literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectra exhibit characteristic absorption bands that confirm their structure.

A prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group, which typically appears in the range of 1680-1720 cm⁻¹. The N-H stretching vibration of the carbamate group is also readily identifiable as a band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups (tert-butyl and propyl) are observed around 2850-3000 cm⁻¹. The presence of an aldehyde group in the parent compound, this compound, would be indicated by a characteristic C-H stretch of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹ and a C=O stretch around 1720-1740 cm⁻¹.

For a related compound, tert-butyl carbamate, the gas-phase IR spectrum shows distinct peaks that can be used for comparison. nist.gov

Table 3: Key IR Absorption Frequencies for Tert-butyl Carbamate Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch (Carbamate)3300 - 3500
C-H Stretch (Alkyl)2850 - 3000
C=O Stretch (Carbamate)1680 - 1720
C-O Stretch (Carbamate)1200 - 1300

Note: Ranges are approximate and can vary based on the specific molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of molecules. For this compound, which has a molecular formula of C₈H₁₅NO₃, the expected monoisotopic mass is approximately 173.1052 Da. uni.lu

In electrospray ionization (ESI) mass spectrometry, common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are often observed. For this compound, these would correspond to m/z values of approximately 174.11248, 196.09442, and 212.06836, respectively. uni.lu The fragmentation pattern can provide further structural information. A characteristic loss for Boc-protected amines is the loss of the tert-butyl group (56 Da) or isobutylene, leading to a significant fragment ion. The loss of the entire tert-butoxycarbonyl group (100 Da) is also a common fragmentation pathway.

For example, in the analysis of di-tert-butyl 2,2-bis(3-((tert-butoxycarbonyl)amino)propyl)malonate, the calculated m/z for the sodium adduct [M+Na]⁺ is 553.3460, with the found value being 553.3462, confirming the molecular weight. rsc.org

Table 4: Predicted m/z Values for Adducts of this compound

AdductPredicted m/z
[M+H]⁺174.11248
[M+Na]⁺196.09442
[M+K]⁺212.06836
[M+NH₄]⁺191.13902
[M-H]⁻172.09792

Note: Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including bond lengths, bond angles, and absolute stereochemistry. While a crystal structure for this compound itself was not found in the search results, data for related derivatives illustrate the utility of this technique.

For instance, the crystal structure of tert-butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate reveals a monoclinic crystal system with space group P2₁. researchgate.net The analysis of this structure showed two crystallographically independent molecules in the asymmetric unit, which form pseudosymmetric dimers through N-H···O hydrogen bonds. researchgate.net This type of detailed structural information is invaluable for understanding intermolecular interactions and solid-state packing.

X-ray crystallography is particularly crucial for determining the absolute configuration of chiral centers, which is often not possible with other spectroscopic methods alone. The ability to visualize the precise spatial arrangement of atoms provides an unambiguous structural assignment.

Table 5: Crystallographic Data for a Derivative, Tert-butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate

ParameterValue
Chemical FormulaC₁₁H₁₉NO₄
Molecular Weight229.27
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.0475 (2)
b (Å)20.8957 (6)
c (Å)10.2928 (3)
β (°)94.675 (3)
Volume (ų)1296.34 (7)
Z4

Note: Data sourced from Acta Cryst. (2008). E64, o550. researchgate.net

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

The development of new and more efficient methods for the synthesis of tert-butyl N-(3-oxopropyl)carbamate is an ongoing area of research. Traditional methods often rely on the oxidation of the corresponding alcohol, 3-(tert-butoxycarbonylamino)-1-propanol. One patented method for a similar compound, N-carbobenzoxy-3-aminopropionaldehyde, utilizes a sodium hypochlorite (B82951), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and potassium bromide system for oxidation, highlighting a potential route for large-scale production. google.com

Future research is likely to focus on the development of more direct and atom-economical synthetic routes. This could involve exploring novel catalytic systems that can directly functionalize C-H bonds or utilize alternative starting materials to shorten the synthetic sequence. The goal is to create pathways that are not only higher yielding but also more cost-effective and amenable to industrial-scale synthesis.

Development of Asymmetric Synthesis Methodologies

The creation of chiral molecules is of paramount importance in medicinal chemistry, and the development of asymmetric methods to synthesize chiral derivatives of this compound is a key research focus. A significant approach to obtaining chiral β-amino aldehydes and ketones is through the asymmetric Mannich reaction. organic-chemistry.org Proline-catalyzed direct asymmetric Mannich reactions have been shown to be effective for producing quaternary β-formyl α-amino acid derivatives with high yields and enantioselectivities. acs.orgresearchgate.net These methods often involve the reaction of an aldehyde with an imine, catalyzed by a chiral organocatalyst like proline, to create a new stereocenter with high control. orgsyn.org

Furthermore, the synthesis of chiral β-amino alcohols, which can be precursors to or derived from chiral β-amino aldehydes, has been achieved through the reductive cross-coupling of aldehydes with aldimines. acs.org The development of biocatalytic methods, such as the use of ketoreductases for the asymmetric reduction of prochiral ketones, also represents a promising avenue for producing chiral building blocks related to this compound. These enzymatic methods offer high selectivity under mild reaction conditions.

Expansion of Applications in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The Boc-protecting group is widely used in peptide synthesis and for the protection of amines in the creation of complex molecules. genscript.comorganic-chemistry.org

Specific examples of its application in drug discovery include its use as an intermediate in the synthesis of the anticonvulsant drug lacosamide. google.com Carbamate (B1207046) derivatives, in general, are fundamental building blocks for molecules with pharmaceutical importance, including peptides and other natural products. acs.org For instance, derivatives of tert-butyl carbamate have been investigated as potential antiproliferative agents. mdpi.com The versatility of the aldehyde functional group allows for a variety of chemical transformations, making it a key component for building diverse molecular scaffolds for screening and lead optimization in drug discovery programs.

Table 1: Examples of Drug Candidates or Classes Involving Tert-butyl Carbamate Intermediates

Drug/Drug ClassTherapeutic AreaRole of Carbamate Intermediate
LacosamideAnticonvulsantKey synthetic intermediate google.com
Protease InhibitorsAntiviral, etc.Building block for complex molecules
Antiproliferative AgentsOncologyComponent of novel therapeutic agents mdpi.com

Green Chemistry Approaches for Sustainable Synthesis

Improving the environmental sustainability of chemical synthesis is a critical goal for modern chemistry. For this compound, research into greener synthetic methods is an active area. One significant advancement is the development of methods for the deprotection of the N-Boc group under environmentally friendly conditions. A simple and efficient protocol has been developed for the removal of the Boc group using water at reflux temperatures, avoiding the need for harsh acids or other reagents. rsc.org

Another green approach involves the use of biocatalysis. The synthesis of β-alanine, the parent amino acid of this compound, can be achieved through biological methods such as enzymatic conversion and whole-cell synthesis. frontiersin.orgnih.gov These methods offer high product specificity, operate under mild conditions, and are generally more environmentally benign than traditional chemical syntheses. frontiersin.orgnih.gov A patented method for a related compound also highlights the advantages of being environmentally friendly and easy to purify. google.com The application of these principles to the entire synthesis of this compound is a key future direction.

Computational Chemistry and Mechanistic Predictions

Computational chemistry and molecular modeling are increasingly powerful tools for understanding reaction mechanisms and predicting the properties of molecules. In the context of this compound and related compounds, computational studies can provide valuable insights. For example, molecular dynamics simulations have been used to investigate the impact of tert-butanol (B103910) on the stability of biopharmaceutical formulations, which can help in understanding the behavior of the tert-butyl group in different chemical environments. nih.govnih.gov

Mechanistic predictions can also be used to understand and optimize chemical reactions. Computational simulations have been employed to decipher the mechanism of enzyme-catalyzed reactions, which can aid in the design of more efficient biocatalysts for the synthesis of chiral molecules. genscript.com By applying these computational tools to the reactions involving this compound, researchers can gain a deeper understanding of its reactivity, predict the outcomes of new synthetic strategies, and design more effective catalysts and reaction conditions.

Q & A

Q. What are the common synthetic routes for tert-butyl N-(3-oxopropyl)carbamate, and what experimental conditions are critical for yield optimization?

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : 1H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group) and δ 3.2–3.4 ppm (propyl chain) confirm structure. X-ray crystallography reveals hydrogen bonding (e.g., N–H···O interactions stabilizing the crystal lattice). For derivatives, C–H···O and N–H···O bonds form dimeric structures, as seen in related carbamates. GC/MS is used for purity validation (e.g., m/z ~250–300 molecular ion peaks). Hydrogen atom positions are refined using Fourier maps and fixed riding models in crystallography software .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve the synthesis and design of this compound derivatives?

Q. How should researchers address discrepancies in spectroscopic or crystallographic data for this compound derivatives?

  • Methodological Answer : NMR discrepancies : Compare with literature data (e.g., NIST Chemistry WebBook) . Anomalies may arise from solvent polarity (e.g., DMSO vs. CDCl₃) or tautomerism. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Crystallographic conflicts : Verify hydrogen bonding motifs using software like Mercury. For example, mismatched N–H···O bond lengths may indicate disordered structures. Re-refine data with constraints (e.g., riding models for H atoms) . Contradictory purity reports : Cross-validate using orthogonal methods (e.g., GC/MS for volatile impurities, HPLC for non-volatiles) .

Methodological Design Questions

Q. What factorial design approaches are suitable for optimizing the synthesis of this compound?

  • Methodological Answer : A 2³ factorial design evaluates three factors (solvent polarity, temperature, catalyst loading) at two levels. For example:
  • Factors : Solvent (acetonitrile vs. DMF), Temperature (60°C vs. 80°C), K₂CO₃ (1 eq vs. 1.5 eq).

  • Response : Reaction yield.
    ANOVA identifies significant interactions (e.g., solvent-temperature synergy). Response surface methodology (RSM) refines optimal conditions .

    • Data Table :
ExperimentSolventTemp (°C)K₂CO₃ (eq)Yield (%)
1Acetonitrile601.058
2DMF801.572

Q. How can researchers mitigate oxidative degradation during storage of this compound?

  • Methodological Answer : Storage : Use amber glass vials at –20°C under inert gas (N₂/Ar). Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation. Purity monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products (e.g., oxidized propyl chains). Avoid polypropylene containers, which may leach antioxidants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.